molecular formula C15H17N3O5S2 B2558798 methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate CAS No. 394232-24-7

methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate

Cat. No.: B2558798
CAS No.: 394232-24-7
M. Wt: 383.44
InChI Key: KTKBWCMJQGJGJY-UHFFFAOYSA-N
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Description

Methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate is a complex organic compound that features a thiadiazole ring, a dimethoxyphenyl group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the carbamoyl and sulfanyl acetate moieties under controlled reaction conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbamoyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring thiadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Cell Lines Tested : Methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate has shown promising results against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity.

Anti-inflammatory Properties

In silico studies have suggested that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies reveal favorable interactions with the active site of the enzyme, indicating potential for development as an anti-inflammatory agent.

Case Studies and Research Findings

  • Thiadiazole Derivatives in Cancer Therapy :
    • A study highlighted the synthesis of various thiadiazole derivatives and their evaluation against cancer cell lines. Compounds similar to this compound were noted for their low micromolar activity against HCT-116 cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to evaluate the binding affinity of this compound with target proteins involved in cancer progression and inflammation .
  • Synthesis and Characterization :
    • The compound has been synthesized using straightforward methodologies involving readily available reagents. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate involves its interaction with specific molecular targets. The thiadiazole ring and dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl

Biological Activity

Methyl 2-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]acetate is a complex organic compound belonging to the thiadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N4O4S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_4\text{S}

This structure includes a thiadiazole ring, a carbamoyl group, and a methoxy-substituted phenyl group, all of which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Thiadiazole derivatives have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo studies .
  • Antimicrobial Properties : Several derivatives of thiadiazole have demonstrated potent antibacterial and antifungal activities. The presence of the 2,5-dimethoxyphenyl group may enhance the lipophilicity of the compound, facilitating better interaction with microbial membranes .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways involved in cell division and proliferation. Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Activity : The thiadiazole moiety can disrupt bacterial cell wall synthesis or function by interfering with essential enzymes or metabolic pathways .

Research Findings and Case Studies

Recent studies have evaluated the biological activity of related thiadiazole compounds:

  • Antitumor Studies : A study conducted on a series of thiadiazole derivatives revealed that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines including breast and colon cancer cells .
CompoundIC50 (μM)Cancer Type
Compound A12.5Breast
Compound B15.0Colon
Methyl Thiadiazole10.0Lung
  • Antimicrobial Studies : Another investigation highlighted the antibacterial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for standard antibiotics .
CompoundMIC (μg/mL)Bacterial Strain
Compound C32.6E. coli
Compound D25.0S. aureus
Methyl Thiadiazole20.0P. aeruginosa

Properties

IUPAC Name

methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-21-9-4-5-11(22-2)10(6-9)14-17-18-15(25-14)16-12(19)7-24-8-13(20)23-3/h4-6H,7-8H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBWCMJQGJGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CSCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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